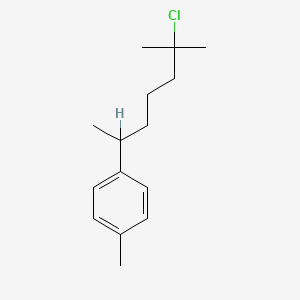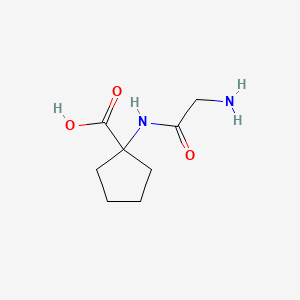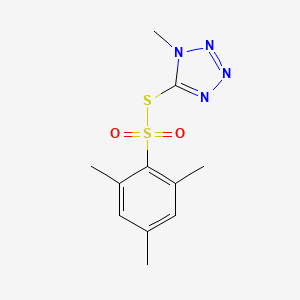
S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate: is a chemical compound that belongs to the class of sulfonothioates It is characterized by the presence of a tetrazole ring and a sulfonothioate group attached to a trimethylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methyl-1H-tetrazole-5-thiol. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonothioate linkage. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can react with the tetrazole ring under mild conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfonothioate group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate
- Benzenesulfonothioicacid, 2,4,6-trimethyl-, S-(1-phenyl-1H-tetrazol-5-yl) ester
Comparison: Compared to its analogs, S-(1-Methyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is unique due to the presence of the methyl group on the tetrazole ring. This structural variation can influence its reactivity and interaction with biological targets, making it a distinct compound with specific applications .
Propriétés
Numéro CAS |
52065-86-8 |
|---|---|
Formule moléculaire |
C11H14N4O2S2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-methyl-5-(2,4,6-trimethylphenyl)sulfonylsulfanyltetrazole |
InChI |
InChI=1S/C11H14N4O2S2/c1-7-5-8(2)10(9(3)6-7)19(16,17)18-11-12-13-14-15(11)4/h5-6H,1-4H3 |
Clé InChI |
YNZVHRCPNYQLEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)SC2=NN=NN2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


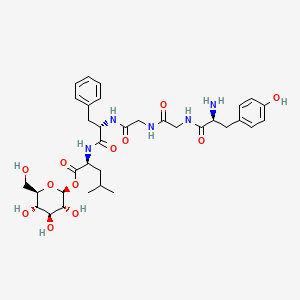

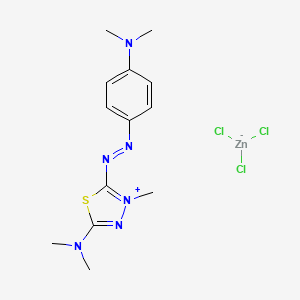
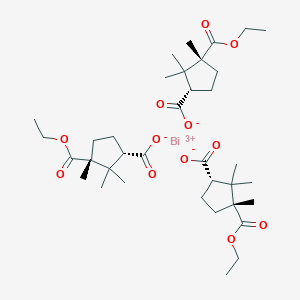
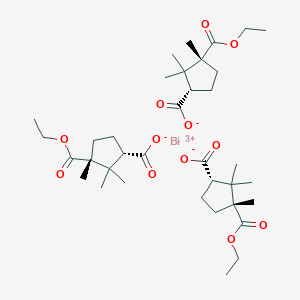


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
